1-Aminooxybutan-2-ol;hydrochloride
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Description
Mechanism of Action
Target of Action
The primary target of 1-Aminooxybutan-2-ol hydrochloride is the Monoamine Oxidase (MAO) enzyme . This enzyme catalyzes the oxidative deamination of various amine substrates, including serotonin, dopamine, and noradrenaline .
Mode of Action
1-Aminooxybutan-2-ol hydrochloride acts as a Monoamine Oxidase Inhibitor (MAOI) . It inhibits the MAO enzyme, thereby increasing the synaptic availability of neurotransmitters such as serotonin, dopamine, and noradrenaline . The accumulation of these neurotransmitters is suggested to be responsible for the compound’s effect .
Biochemical Pathways
The inhibition of the MAO enzyme affects various biochemical pathways. By preventing the breakdown of neurotransmitters, it influences the pathways related to mood regulation and other neurological functions . The compound decreases the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .
Pharmacokinetics
The pharmacokinetics of 1-Aminooxybutan-2-ol hydrochloride involves the processes of absorption, distribution, metabolism, and excretion . These processes determine the onset, duration, and intensity of the drug’s effect . .
Result of Action
The result of the action of 1-Aminooxybutan-2-ol hydrochloride is an increase in the levels of neurotransmitters in the synaptic cleft . This can lead to changes in mood and other neurological effects.
Action Environment
The action, efficacy, and stability of 1-Aminooxybutan-2-ol hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Properties
IUPAC Name |
1-aminooxybutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-2-4(6)3-7-5;/h4,6H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVZKURUDMRBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CON)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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